molecular formula C19H27NO2 B405844 N-(1-ADAMANTYL)-N-(2,3-DIMETHOXYBENZYL)AMINE

N-(1-ADAMANTYL)-N-(2,3-DIMETHOXYBENZYL)AMINE

Cat. No.: B405844
M. Wt: 301.4g/mol
InChI Key: FXLDUJNHJLDWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ADAMANTYL)-N-(2,3-DIMETHOXYBENZYL)AMINE is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of N-(1-ADAMANTYL)-N-(2,3-DIMETHOXYBENZYL)AMINE typically involves multiple steps The synthetic route often starts with the preparation of the tricyclo[331Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

N-(1-ADAMANTYL)-N-(2,3-DIMETHOXYBENZYL)AMINE can undergo various chemical reactions, including:

Scientific Research Applications

N-(1-ADAMANTYL)-N-(2,3-DIMETHOXYBENZYL)AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

Mechanism of Action

The mechanism of action of N-(1-ADAMANTYL)-N-(2,3-DIMETHOXYBENZYL)AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

N-(1-ADAMANTYL)-N-(2,3-DIMETHOXYBENZYL)AMINE can be compared with other similar compounds, such as:

This compound’s unique structure and functional groups make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C19H27NO2

Molecular Weight

301.4g/mol

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]adamantan-1-amine

InChI

InChI=1S/C19H27NO2/c1-21-17-5-3-4-16(18(17)22-2)12-20-19-9-13-6-14(10-19)8-15(7-13)11-19/h3-5,13-15,20H,6-12H2,1-2H3

InChI Key

FXLDUJNHJLDWOL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)CNC23CC4CC(C2)CC(C4)C3

Canonical SMILES

COC1=CC=CC(=C1OC)CNC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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